molecular formula C18H24ClN3O2S2 B2662341 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 955237-28-2

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2662341
CAS No.: 955237-28-2
M. Wt: 413.98
InChI Key: FQXHOLBZCBYYJF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a synthetic organic compound intended for research and development purposes. This molecule features a methanesulfonamide group linked to a complex structure containing both a 4-methylpiperazine and a thiophene ring, a heterocyclic aromatic compound common in medicinal chemistry . The presence of the 4-chlorophenyl group is a significant structural motif found in compounds with high affinity for various neurological targets . Piperazine derivatives are frequently investigated for their potential interactions with the central nervous system. For instance, related compounds containing a chlorophenyl-piperazine group have been studied as potent and selective ligands for dopamine receptor subtypes . Other piperazine-based structures are known to interact with serotonin (5-HT) receptors, such as the 5-HT2C receptor . The integration of the thiophene ring, a component actively used in the development of novel heterocyclic compounds with pharmacological activity , further enhances the research potential of this molecule. Researchers may explore this compound in the design of novel ligands for neurological targets or as a key intermediate in synthetic organic chemistry for constructing more complex molecular architectures. The product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S2/c1-21-7-9-22(10-8-21)18(16-6-11-25-13-16)12-20-26(23,24)14-15-2-4-17(19)5-3-15/h2-6,11,13,18,20H,7-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXHOLBZCBYYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, various functional groups can be introduced through electrophilic substitution reactions.

    Piperazine introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation: The final step often involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Medicinal Chemistry Applications

  • GPR84 Antagonism : Recent studies have identified the compound as a potential antagonist for GPR84, a G protein-coupled receptor implicated in inflammatory processes. GPR84 antagonists have shown promise in reducing inflammation in models of chronic inflammatory bowel disease and idiopathic pulmonary fibrosis . The compound's ability to inhibit neutrophil chemotaxis suggests its utility in treating conditions characterized by excessive inflammation.
  • Anticancer Activity : The structural motifs present in this compound have been associated with anticancer properties. Compounds that share similar structural features have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar activities .
  • Neuropharmacology : The piperazine component is notable for its presence in many psychoactive drugs. Preliminary studies suggest that derivatives of this compound could influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacological contexts .

In vitro Studies

The compound has been used in various in vitro assays to explore its interaction with biological targets. These studies often focus on its binding affinity and functional activity against specific receptors, contributing to the understanding of its mechanism of action.

In vivo Models

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. For instance, research involving dextran sodium sulfate-induced colitis has shown that compounds targeting GPR84 can significantly alleviate symptoms associated with inflammatory bowel diseases .

Case Study 1: GPR84 Antagonism

In a study published in Journal of Medicinal Chemistry, researchers synthesized several GPR84 antagonists, including derivatives of the compound under discussion. These compounds were evaluated for their ability to reduce disease activity index scores in mouse models, demonstrating significant efficacy compared to controls .

Case Study 2: Anticancer Screening

A screening campaign conducted by ChemDiv evaluated the anticancer potential of various sulfonamide derivatives. The results indicated that compounds with structural similarities to 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibited notable cytotoxicity against multiple cancer cell lines, prompting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors, disrupting normal cellular processes. The piperazine ring might interact with neurotransmitter receptors, while the thiophene ring could be involved in electron transport or redox reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Piperazine-Linked Methanesulfonamides
  • Compound 3i (): 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulfonate Key Differences: Propyl linker instead of ethyl; lacks thiophen-3-yl group. Impact: The longer propyl chain may reduce steric hindrance but increase metabolic instability compared to the ethyl linker in the target compound.
  • Compound 3d (): 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulfonate

    • Key Differences: Nitrophenyl substituent (electron-withdrawing) vs. 4-chlorophenyl (moderately electron-withdrawing).
    • Impact: The nitro group may enhance reactivity but reduce bioavailability due to higher polarity .
Sulfonamides with Heterocyclic Moieties
  • N-(4-Chlorophenyl)-1-(5-{[(2-phenyl-ethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (): Key Differences: Oxadiazole ring replaces the ethyl-piperazine-thiophene chain. X-ray data (R factor = 0.051) confirms planar geometry, which contrasts with the target compound’s flexible ethyl chain .
Organometallic and Complex Derivatives
  • Ferrocenylmethylidene Derivative (): Contains a ferrocene group and thiophen-2-yl.
    • Key Differences: Bulky bicyclic structure with ferrocene (electron-rich) vs. linear sulfonamide-thiophene.
    • Impact: Ferrocene may confer redox activity but complicates pharmacokinetics due to size and lipophilicity .

Pharmacological Implications (Inferred)

  • Electron-Withdrawing Groups: The 4-chlorophenyl moiety (target compound and 3i) enhances lipophilicity and receptor binding vs. nitro (3d) or methoxy groups .
  • Piperazine Substituents: 4-Methylpiperazine in the target compound may improve solubility and blood-brain barrier penetration compared to unsubstituted piperazines .
  • Thiophene vs. Oxadiazole: Thiophen-3-yl’s sulfur atom could engage in hydrophobic interactions, whereas oxadiazole () may form hydrogen bonds, directing selectivity toward different targets .

Biological Activity

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C19H25ClN2O2SC_{19}H_{25}ClN_2O_2S, with a molecular weight of approximately 372.94 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that similar compounds exhibit high affinity for dopamine receptors, particularly the D4 subtype, which is implicated in several neuropsychiatric disorders. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent binding affinity .

Dopamine Receptor Interaction

  • Dopamine D4 Receptor : Compounds with structural similarities to this compound have shown selective binding to the D4 receptor, which may contribute to their therapeutic effects in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD).

Anti-inflammatory Activity

Studies have suggested that compounds containing a similar thiophene moiety may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling . This suggests that the compound could be beneficial in treating neuroinflammatory conditions.

Biological Assays and Case Studies

Several studies have evaluated the biological activity of related compounds through various assays:

Study Compound Biological Activity Methodology
5-{1-[(4-chlorophenyl)sulfonyl]}Antibacterial, enzyme inhibitionBacterial strains tested against AChE and urease
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideHigh D4 receptor affinityBinding affinity assays
CDMPO (related compound)Anti-inflammatory in microglial cellsIn vitro LPS stimulation

Pharmacological Potential

The pharmacological potential of this compound can be summarized as follows:

  • Antidepressant Effects : Due to its affinity for dopamine receptors, it may exhibit antidepressant-like effects.
  • Neuroprotective Properties : Its anti-inflammatory activity suggests potential use in neurodegenerative diseases like Parkinson's disease.
  • Antimicrobial Activity : Similar sulfonamides have shown moderate to strong antibacterial activity against various pathogens.

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